4-Hydroxy-2-methylbenzofuran-6-carboxylic acid 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 37978-62-4
VCID: VC15803346
InChI: InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid

CAS No.: 37978-62-4

Cat. No.: VC15803346

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid - 37978-62-4

Specification

CAS No. 37978-62-4
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 4-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid
Standard InChI InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13)
Standard InChI Key GZSBHYVPXQDDOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(C=C2O1)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s benzofuran core consists of a fused benzene and furan ring system. Substituents include:

  • A hydroxyl group (-OH) at position 4

  • A methyl group (-CH3_3) at position 2

  • A carboxylic acid group (-COOH) at position 6

This arrangement confers both hydrophilic and hydrophobic properties, enabling interactions with biological targets such as enzymes and receptors. X-ray crystallographic data of related benzofuran derivatives confirm planar ring systems and hydrogen-bonding capabilities, which are critical for binding affinity .

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight192.17 g/mol
SolubilityModerate in polar solvents
StabilityStable at room temperature
pKa (Carboxylic Acid)~3.5 (estimated)-

The carboxylic acid group contributes to its acidity, while the hydroxyl group enhances solubility in aqueous environments. Stability studies recommend storage at room temperature in sealed containers to prevent moisture-induced degradation .

Synthesis and Derivative Development

Laboratory Synthesis

A common synthesis route begins with methyl 3,5-dihydroxybenzoate. Key steps include:

  • Ester Hydrolysis: Treatment with sodium hydroxide (NaOH) under mild conditions converts methyl esters to carboxylic acids.

  • Cyclization: Acid-catalyzed cyclization forms the benzofuran ring.

  • Functionalization: Methylation and hydroxylation introduce substituents at positions 2 and 4 .

Yields typically range from 60–75%, with purification via column chromatography.

Bioactive Derivatives

Structural modifications enhance pharmacokinetic properties:

  • Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS 894779-28-3): This ester derivative shows improved lipophilicity, facilitating cellular uptake .

  • Halogenated Derivatives: Bromination or chlorination at position 4 increases antimicrobial potency (MIC: 50–200 μg/mL against Staphylococcus aureus) .

  • Ketone Analogues: Replacement of the ester group with a ketone (e.g., compound 18m) improves metabolic stability while retaining cytotoxicity .

Biological Activities and Mechanisms

Anticancer Activity

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid derivatives exhibit selective cytotoxicity against tumorigenic cell lines:

  • Compound 1: The parent ethyl ester derivative inhibits cancer cell proliferation (IC50_{50}: 12–18 μM) .

  • Optimized Derivative 15b: Incorporation of a 3-fluorophenyl group enhances potency (IC50_{50}: 8–10 μM) and selectivity for cancer cells over normal cells .

Mechanistic studies suggest interference with mitochondrial function and induction of apoptosis via caspase-3 activation .

Antimicrobial Activity

Halogenated derivatives demonstrate broad-spectrum activity:

  • Compound VI: MIC of 100 μg/mL against Candida albicans and C. parapsilosis .

  • Compound III: Active against Gram-positive bacteria (MIC: 50 μg/mL for Bacillus subtilis) .

Activity correlates with electronegative substituents that disrupt microbial cell membranes .

Enzyme Inhibition

  • Salicylate Synthase MbtI Inhibition: Disrupts iron acquisition in Mycobacterium tuberculosis, reducing virulence (Ki_i: 0.8 μM).

  • Carbonic Anhydrase Inhibition: Potent inhibition of hCA IX/XII (Ki_i: 4–7 nM), isoforms overexpressed in hypoxic tumors.

Pharmacological Applications

Antitubercular Therapy

By targeting MbtI, the compound blocks mycobactin biosynthesis, starving M. tuberculosis of iron. In vitro studies show a 90% reduction in bacterial growth at 10 μM.

Oncology

hCA IX/XII inhibition acidifies the tumor microenvironment, sensitizing cells to chemotherapy. Synergistic effects with cisplatin have been observed in lung adenocarcinoma models .

Antifungal Therapy

Co-administration with amiodarone enhances antifungal efficacy, reducing Candida biofilm formation by 70% .

Challenges and Future Directions

While preclinical data are promising, challenges remain:

  • Bioavailability: The carboxylic acid group limits membrane permeability. Prodrug strategies (e.g., ester prodrugs) are under investigation .

  • Toxicity: Some halogenated derivatives exhibit hepatotoxicity at high doses (LD50_{50}: 200 mg/kg in mice) .

Future research should prioritize:

  • Structure-activity relationship (SAR) studies to optimize selectivity.

  • In vivo pharmacokinetic profiling of lead compounds.

  • Combination therapies to mitigate resistance.

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